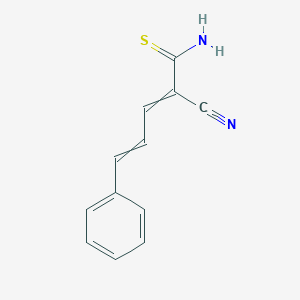

Cinnamylidencyanothioacetamide

Description

Contextual Significance of α,β-Unsaturated Nitriles and Thioamides in Synthetic Strategy

The chemical reactivity and synthetic potential of cinnamylidencyanothioacetamide are rooted in the functionalities of its core components: an α,β-unsaturated nitrile and a thioamide group.

α,β-Unsaturated Nitriles: These moieties are recognized as valuable building blocks in the synthesis of natural products and pharmaceuticals. researchgate.net Their electrophilic β-carbon makes them susceptible to conjugate addition reactions, a fundamental transformation in carbon-carbon bond formation. umich.edu The presence of the nitrile group further enhances their synthetic utility, as it can be transformed into various other functional groups. Modern synthetic methods have been developed for their efficient preparation, including direct synthesis from alcohols and olefination of aldehydes. researchgate.net

Thioamides: Thioamides are versatile synthons in organic synthesis, particularly in the construction of heterocyclic compounds. researchgate.netclockss.org They possess two nucleophilic centers (sulfur and nitrogen) and an electrophilic thiocarbonyl carbon, allowing them to react with a variety of electrophiles and dielectrophiles to form diverse heterocyclic systems. acs.orgacs.org The thioamide group's ability to participate in cyclization and cycloaddition reactions makes it a cornerstone in the synthesis of biologically active molecules. researchgate.netclockss.org

The combination of these two reactive functionalities within the this compound framework creates a molecule with a rich and varied chemical reactivity, making it a powerful tool for synthetic chemists.

Historical Development and Initial Syntheses of this compound

The initial synthesis of this compound is a direct extension of the well-established chemistry of its parent compound, cyanothioacetamide. Cyanothioacetamide itself is a polyfunctional reagent that has been extensively used in the synthesis of S,N-heterocyclic derivatives. researchgate.net

A common and straightforward method for the preparation of this compound involves the Knoevenagel condensation of cinnamaldehyde (B126680) with cyanothioacetamide. researchgate.netresearchgate.net This reaction is typically carried out in the presence of a basic catalyst. The resulting this compound can then be utilized in subsequent reactions without the need for isolation, often as part of a one-pot synthesis. For instance, it can be cyclized with ketones to produce 3-cyano-5,6-polymethylene-4-styryl-2(1H)-pyridinethione derivatives. researchgate.netresearchgate.net

Overview of this compound as a Versatile Chemical Synthon

This compound's value as a synthon stems from its ability to participate in a multitude of chemical transformations, leading to the formation of complex heterocyclic structures. The electron-withdrawing nitrile group activates the double bond for nucleophilic attack, while the thioamide moiety can act as both a nucleophile and an electrophile.

This dual reactivity allows for a range of reactions, including:

Michael Addition: The α,β-unsaturated system readily undergoes Michael addition with various nucleophiles. researchgate.net

Cyclocondensation Reactions: The thioamide and nitrile groups can participate in cyclocondensation reactions with a variety of reagents to form substituted pyridines, thiophenes, and other heterocyclic systems. researchgate.netresearchgate.net

Domino Reactions: The multiple reactive centers allow for sequential reactions to occur in a single pot, leading to the efficient construction of complex molecules. researchgate.net

The versatility of this compound has made it a key intermediate in the synthesis of various functionalized heterocyclic compounds with potential biological activities. tandfonline.comrrpharmacology.ruresearchgate.net

Scope and Objectives of Academic Inquiry into the Compound's Reactivity and Utility

The academic interest in this compound and its derivatives is driven by the continuous search for new and efficient synthetic methodologies and the discovery of novel compounds with interesting biological properties. The primary objectives of research in this area include:

Exploring New Synthetic Routes: Developing novel and more efficient methods for the synthesis of this compound and its derivatives.

Investigating Reactivity: Gaining a deeper understanding of the compound's reactivity towards various reagents and reaction conditions.

Synthesizing Novel Heterocycles: Utilizing this compound as a scaffold to construct new and complex heterocyclic systems.

Evaluating Biological Activity: Screening the synthesized compounds for potential pharmacological applications, such as anti-inflammatory, analgesic, and antimicrobial agents. rrpharmacology.ruresearchgate.net

The ongoing research into this compound continues to expand its applications in organic synthesis and medicinal chemistry, solidifying its role as a valuable and versatile chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-5-phenylpenta-2,4-dienethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c13-9-11(12(14)15)8-4-7-10-5-2-1-3-6-10/h1-8H,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQNTRNDIHSZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C#N)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350361 | |

| Record name | 2-cyano-5-phenylpenta-2,4-dienethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91974-48-0 | |

| Record name | 2-cyano-5-phenylpenta-2,4-dienethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for Cinnamylidencyanothioacetamide

Optimized Condensation Reactions of Cinnamaldehyde (B126680) with Cyanothioacetamide

The condensation of cinnamaldehyde with 2-cyanothioacetamide (B47340) is the most direct and common method for the synthesis of cinnamylidencyanothioacetamide. This reaction is a classic example of a Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a catalyst.

Catalyst Systems and Solvent Effects in Knoevenagel-Type Condensations

The choice of catalyst and solvent system is paramount in achieving high yields and purity of this compound. A variety of catalysts have been explored, ranging from traditional basic catalysts to more modern, environmentally benign heterogeneous catalysts.

Weak bases such as piperidine (B6355638) and pyridine (B92270) are commonly employed to catalyze the Knoevenagel condensation. numberanalytics.com These catalysts function by deprotonating the active methylene group of cyanothioacetamide, thereby generating a nucleophilic carbanion that attacks the carbonyl carbon of cinnamaldehyde. The choice of solvent can significantly influence the reaction rate and outcome. Polar protic solvents like ethanol (B145695) are often effective as they can stabilize the charged intermediates formed during the reaction. numberanalytics.comnih.gov In some instances, non-polar solvents such as toluene (B28343) are used to minimize side reactions and improve selectivity. numberanalytics.com

More recently, the focus has shifted towards the development of greener and more sustainable catalytic systems. Heterogeneous catalysts, for instance, offer the significant advantage of easy separation from the reaction mixture and potential for recycling. One such example is the use of an Ag@TiO2 nanocomposite, which has been shown to be an effective catalyst for Knoevenagel condensations in ethanol, with the optimized procedure involving stirring at 65 °C. nih.govacs.org

The use of ionic liquids as both catalyst and reaction medium has also been investigated for Knoevenagel condensations. organic-chemistry.org These systems can offer high efficiency and the ability to recycle the catalyst and solvent. organic-chemistry.org Furthermore, solvent-free conditions have been explored, often in conjunction with microwave irradiation or mechanochemical methods, to provide rapid and efficient synthesis with minimal waste. beilstein-journals.org

Table 1: Catalyst and Solvent Systems for Knoevenagel-Type Condensations

| Catalyst System | Solvent | Key Advantages |

|---|---|---|

| Piperidine/Pyridine | Ethanol/Toluene | Well-established, effective for a range of substrates. numberanalytics.com |

| Ag@TiO2 Nanocomposite | Ethanol | Heterogeneous, recyclable, good yields. nih.govacs.org |

| Ionic Liquids | Ionic Liquid | Green solvent, potential for catalyst/solvent recycling. organic-chemistry.org |

| None (Solvent-free) | None | Environmentally friendly, often rapid reaction times. beilstein-journals.org |

Temperature and Pressure Optimization for Reaction Efficiency

Reaction temperature is a critical parameter that can significantly impact the rate and yield of the Knoevenagel condensation. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to the formation of undesired by-products and decomposition of the reactants or product. numberanalytics.com For the synthesis of this compound using an Ag@TiO2 catalyst in ethanol, a temperature of 65°C was found to be optimal. nih.govacs.org In some solvent-free syntheses of related cinnamic acids, a temperature of 90°C was employed for complete conversion. tandfonline.com

The effect of pressure on the Knoevenagel condensation is less commonly studied. However, research on related reactions has shown that high pressure can influence the reaction yield, with the effect being dependent on the specific substrates. capes.gov.br For instance, in some cases, increased pressure can lead to improved yields, while in others it may be detrimental. The optimization of pressure would require specific investigation for the synthesis of this compound.

Mechanistic Insights into the Formation of this compound

The formation of this compound via the Knoevenagel condensation proceeds through a well-established multi-step mechanism. numberanalytics.com The reaction is typically initiated by a base, which abstracts a proton from the active methylene group of cyanothioacetamide. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent cyano and thioamide groups, which stabilize the resulting carbanion.

The key steps of the mechanism are as follows:

Deprotonation: The basic catalyst removes a proton from the α-carbon of cyanothioacetamide, forming a resonance-stabilized enolate ion.

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of cinnamaldehyde, leading to the formation of a tetrahedral intermediate.

Protonation: This intermediate is subsequently protonated, typically by the conjugate acid of the catalyst or the solvent, to yield a β-hydroxy thioamide derivative.

Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, often facilitated by the catalyst, to form the final α,β-unsaturated product, this compound. This elimination step is driven by the formation of a stable conjugated system.

In some catalytic systems, such as those involving primary or secondary amines, an alternative pathway involving the formation of an iminium ion intermediate from the aldehyde and the amine catalyst can occur. organic-chemistry.org This iminium ion is more electrophilic than the parent aldehyde, which can accelerate the initial nucleophilic attack. Mechanistic studies on related Knoevenagel condensations have also suggested that both acidic and basic sites on a catalyst surface can play a crucial role in the reaction, with the acidic sites activating the carbonyl group of the aldehyde. rsc.org

Synthesis of Substituted this compound Analogues and Derivatives

The synthesis of substituted analogues of this compound allows for the modulation of its chemical and physical properties, which can be advantageous for the development of new materials and heterocyclic systems. These modifications can be broadly categorized into the introduction of substituents on the aromatic ring or modifications to the core structure.

Introduction of Aromatic and Heteroaromatic Substituents

The most straightforward approach to introducing aromatic and heteroaromatic substituents is through the use of appropriately substituted cinnamaldehydes in the Knoevenagel condensation with cyanothioacetamide. googleapis.com This strategy allows for the incorporation of a wide variety of functional groups onto the phenyl ring of the this compound backbone.

The reactivity of the substituted cinnamaldehyde can be influenced by the nature of the substituent. Electron-donating groups on the aromatic ring can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction, while electron-withdrawing groups can have the opposite effect. However, in many cases, the Knoevenagel condensation is robust enough to accommodate a broad range of substituted aromatic aldehydes, leading to high yields of the corresponding substituted this compound derivatives. sciensage.info

Similarly, heteroaromatic aldehydes can be employed to synthesize analogues where the phenyl group is replaced by a heterocyclic ring system. For example, the use of thiophene-2-carboxaldehyde or indole-3-carboxaldehyde (B46971) in Knoevenagel condensations has been reported to yield the corresponding heteroaromatic products. sciensage.info The reaction of indole-3-carbaldehyde with cyanothioacetamide, for instance, initially forms the expected Knoevenagel product, which can then undergo further transformations. sciforum.net

Aliphatic and Alicyclic Modifications

The introduction of aliphatic and alicyclic moieties can be achieved through several synthetic strategies. One approach involves the use of aliphatic or alicyclic aldehydes in the Knoevenagel condensation with cyanothioacetamide. This method is applicable to a wide range of aliphatic aldehydes, affording the corresponding substituted electrophilic alkenes in excellent yields. rsc.org

Another strategy involves the modification of the this compound scaffold itself. While direct aliphatic substitution on the pre-formed molecule is challenging, the synthesis of related structures with aliphatic modifications provides insight into potential synthetic routes. For example, the synthesis of aliphatic N-substituted glycine (B1666218) derivatives has been achieved through the reaction of alkyl amines with chloroacetic acid, demonstrating a method for introducing aliphatic chains. nih.gov Furthermore, methods for the chemoselective functionalization of aliphatic amides have been developed, which could potentially be adapted for the modification of the thioamide group or other parts of the this compound structure. rsc.org

Table 2: Strategies for the Synthesis of Substituted this compound Analogues

| Modification Type | Synthetic Strategy | Example Precursors |

|---|---|---|

| Aromatic Substitution | Knoevenagel condensation with substituted cinnamaldehydes. googleapis.com | 4-Methoxycinnamaldehyde, 4-Nitrocinnamaldehyde |

| Heteroaromatic Substitution | Knoevenagel condensation with heteroaromatic aldehydes. sciensage.info | Thiophene-2-carboxaldehyde, Indole-3-carboxaldehyde |

| Aliphatic/Alicyclic Substitution | Knoevenagel condensation with aliphatic/alicyclic aldehydes. rsc.org | Propanal, Cyclohexanecarboxaldehyde |

Stereoselective Synthesis Approaches

The primary route to synthesizing this compound is through the Knoevenagel condensation of cinnamaldehyde with 2-cyanothioacetamide. This reaction inherently involves the formation of a new carbon-carbon double bond, raising questions of stereoselectivity. The product is typically the (E)-isomer, (E)-2-cyano-3-phenylprop-2-enethioamide, which is the more thermodynamically stable configuration. rsc.org This preference for one geometric isomer over the other indicates a degree of stereoselectivity inherent to the reaction conditions.

Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, is a significant challenge in modern chemistry. uniurb.itlibretexts.org It can be achieved when the transition states leading to the different stereoisomers are diastereomeric, thus having different energies and formation rates. libretexts.org While general strategies for asymmetric catalysis in Knoevenagel-type reactions are well-established, employing chiral organocatalysts or metal complexes to induce enantioselectivity, specific applications of these methods to the synthesis of this compound are not extensively detailed in current literature. rsc.orgbeilstein-journals.org The development of such methods would rely on the influence of a chiral catalyst to control the facial attack on the prochiral cinnamaldehyde. libretexts.org

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Aqueous Reaction Media

A major focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. tu-clausthal.de For the synthesis of this compound and related compounds via Knoevenagel condensation, two promising alternatives are solvent-free reactions and the use of water as a reaction medium.

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Aqueous Knoevenagel condensations have been successfully performed for various aldehydes, including cinnamaldehyde, with active methylene compounds like malononitrile (B47326). researchgate.net These reactions can be catalyzed by weak, inexpensive inorganic bases such as sodium bicarbonate or potassium carbonate, with the product often precipitating directly from the aqueous solution, simplifying workup and purification. researchgate.net The use of water can also enhance reaction rates and selectivities. researchgate.net

Solvent-Free Conditions: Truly solvent-free reactions represent a significant advancement in sustainable chemistry. researchgate.net These methods can be performed by either grinding the solid reactants together, a technique known as mechanochemistry, or by creating a melt of the stoichiometric mixture of reactants. researchgate.net Such approaches have been shown to produce quantitative yields for Knoevenagel condensations without the need for a catalyst or subsequent purification, generating no waste. researchgate.net Microwave irradiation is another technique used to accelerate solvent-free reactions, offering benefits like shorter reaction times, operational simplicity, and high yields. bhu.ac.innih.gov

Table 1: Comparison of Green Reaction Media for Knoevenagel Condensation

| Feature | Aqueous Synthesis | Solvent-Free Synthesis (Mechanochemistry/Melt) |

| Principle | Uses water as the reaction solvent. researchgate.netresearchgate.net | Reactants are physically mixed/heated without a solvent. researchgate.net |

| Catalyst | Often requires a weak base (e.g., NaHCO₃). researchgate.net | Can often proceed without a catalyst. researchgate.net |

| Advantages | Environmentally benign, safe, readily available solvent, simplified product isolation via precipitation. researchgate.net | Eliminates solvent waste, high to quantitative yields, high atom economy, often no purification needed. researchgate.net |

| Energy | Typically run at room temperature or with gentle heating. researchgate.net | Grinding is done at room temperature; melts require heating. researchgate.net |

| Workup | Simple filtration of the precipitated product. researchgate.net | The product is often obtained directly in pure form. researchgate.net |

Sustainable Catalysis (e.g., organocatalysis, nanocatalysis)

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste by using small amounts of a substance to accelerate a reaction. sci-hub.box For this compound synthesis, both nanocatalysis and organocatalysis present sustainable alternatives to traditional methods.

Nanocatalysis: Nanocatalysts are noted for their high surface area-to-volume ratio, which increases the number of active sites and enhances reaction rates. nih.gov Several types of nanocatalysts have proven effective for Knoevenagel condensations involving cinnamaldehyde.

Fe₃O₄ Nanoparticles: Magnetite (Fe₃O₄) nanoparticles have been used as a recyclable Lewis acid catalyst for reactions of cinnamaldehyde with active methylene compounds in a water-ethanol mixture. nih.gov The catalyst activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack. nih.gov

Ag@TiO₂ Nanocomposites: A hydrothermally synthesized silver-titania (Ag@TiO₂) nanocomposite has been demonstrated as an efficient and recyclable heterogeneous catalyst for the Knoevenagel condensation of cinnamaldehyde, proceeding without a base in ethanol at 65 °C. acs.orgmdpi.com

Carbon Dots (CDs): Photo-activated carbon dots derived from 5-hydroxymethylfurfural (B1680220) have been used as photocatalysts for Knoevenagel condensations in an aqueous medium, operating without the need for acid, base, or external heating. scienceopen.com

Table 2: Examples of Nanocatalysts in Knoevenagel Condensations

| Nanocatalyst | Substrates | Solvent | Conditions | Yield | Reference |

| Fe₃O₄ | Cinnamaldehyde, Malononitrile, Phenol | Water:Ethanol | 90°C, 90 min | ~75% | nih.gov |

| Ag@TiO₂ | Cinnamaldehyde, Ethyl Cyanoacetate | Ethanol | 65°C | Excellent | acs.orgmdpi.com |

| Carbon Dots | Aromatic Aldehydes, Ethyl Cyanoacetate | Water | Light radiation | High | scienceopen.com |

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze chemical transformations. beilstein-journals.orggoogle.com Their use is a key trend in green and asymmetric synthesis. google.com

Proline: The amino acid proline has been effectively used as a catalyst for Knoevenagel-Doebner condensations in green solvents like ethanol. mdpi.com It is an environmentally benign and readily available catalyst.

Weak Bases: Simple and benign bases like ammonium (B1175870) acetate (B1210297) have been used to catalyze Knoevenagel condensations under solvent-free, ultrasonic conditions, providing excellent yields and high atom economy. bhu.ac.in

Atom Economy and Waste Minimization Strategies

Atom Economy: A central concept in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com The Knoevenagel condensation is inherently atom-economical, as the only theoretical byproduct is water. bhu.ac.inresearchgate.net

The atom economy for the synthesis of this compound from cinnamaldehyde and 2-cyanothioacetamide can be calculated as follows:

Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactants:

Cinnamaldehyde (C₉H₈O): MW = 132.16 g/mol

2-Cyanothioacetamide (C₃H₄N₂S): MW = 100.14 g/mol

Product:

this compound (C₁₂H₁₀N₂S): MW = 214.29 g/mol

Byproduct:

Water (H₂O): MW = 18.02 g/mol

Calculation:

Atom Economy (%) = (214.29 / (132.16 + 100.14)) x 100 = (214.29 / 232.30) x 100 ≈ 92.25%

This high theoretical atom economy highlights the intrinsic efficiency of the reaction pathway.

Waste Minimization: The overarching goal of these green strategies is to minimize waste. This is achieved through several interconnected approaches:

Source Reduction: Using solvent-free methods or benign solvents like water eliminates a primary source of chemical waste. researchgate.netresearchgate.net

Catalyst Recyclability: Employing heterogeneous nanocatalysts (e.g., Fe₃O₄, Ag@TiO₂) or reusable organocatalysts allows for their separation and reuse over multiple reaction cycles, preventing catalyst waste. mdpi.comacs.orgmdpi.com

Process Intensification: Techniques like microwave or ultrasonic irradiation can drastically reduce reaction times and energy consumption, leading to a more efficient and less wasteful process. bhu.ac.in

Avoiding Hazardous Reagents: The use of mild, non-toxic organocatalysts like proline or simple bases instead of corrosive or hazardous reagents enhances the safety and environmental profile of the synthesis. mdpi.comresearchgate.net

By integrating these principles, the synthesis of this compound can be shifted towards a more sustainable and economically viable manufacturing process.

Chemical Reactivity Profiles and Mechanistic Pathways of Cinnamylidencyanothioacetamide

Nucleophilic Addition Reactions at the Activated Double Bond

The exocyclic double bond in cinnamylidencyanothioacetamide is activated by the adjacent electron-withdrawing nitrile (CN) and thioamide (C(S)NH₂) groups. This polarization renders the β-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The Michael addition, or conjugate addition, is a fundamental reaction for C-C bond formation where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. wikipedia.org In the case of this compound, the Michael donor (nucleophile) attacks the electrophilic β-carbon of the activated double bond. wikipedia.orgmasterorganicchemistry.com This reaction can proceed with various carbon and heteroatom nucleophiles. masterorganicchemistry.comcommonorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this intermediate yields the final Michael adduct. wikipedia.org Nucleophiles that can participate in this reaction include enolates derived from active methylene (B1212753) compounds, amines, and thiols. masterorganicchemistry.com

Table 1: Examples of Michael Addition Reactions with this compound This table is generated based on the principles of Michael Addition reactions and may not represent experimentally verified reactions for this specific compound.

| Nucleophile (Michael Donor) | Reagent Example | Product Type |

|---|---|---|

| Carbon Nucleophile | Diethyl Malonate | 1,5-Dicarbonyl Compound Derivative |

| Nitrogen Nucleophile (Aza-Michael) | Piperidine (B6355638) | β-Amino Thioamide |

| Oxygen Nucleophile (Oxa-Michael) | Methoxide | β-Alkoxy Thioamide |

In some instances, the reaction does not terminate at the simple addition product. A conjugate addition-elimination pathway can occur, particularly if a suitable leaving group is present on the substrate or if the intermediate can undergo a subsequent elimination step. libretexts.org The mechanism begins with the standard conjugate addition of a nucleophile to the activated double bond to form an enolate intermediate. libretexts.org Instead of simple protonation, the excess electron density on the enolate can facilitate the elimination of a leaving group from the α or β position, resulting in the regeneration of a double bond in a different position or the formation of a cyclic product. libretexts.org This pathway is particularly relevant in nucleophilic aromatic substitution, where the restoration of aromaticity is a strong driving force. libretexts.org

Michael Addition Reactions with Various Nucleophiles

Cyclization Reactions and Heterocyclic Ring Annulation

This compound is a key building block for synthesizing a variety of heterocyclic systems due to the strategic placement of its functional groups, which can participate in intramolecular cyclization or intermolecular cyclocondensation reactions. wikipedia.org

One of the most significant applications of this compound is in the synthesis of polysubstituted pyridinethione derivatives. These reactions typically proceed through an initial Michael addition followed by an intramolecular cyclization and subsequent dehydration or dehydrogenation.

This compound can be cyclized with appropriate ketones to afford 3-cyano-4-styryl-2(1H)-pyridinethione derivatives. researchgate.net The reaction mechanism involves the initial formation of an enolate from the ketone under basic conditions. This enolate then acts as a Michael donor, attacking the β-carbon of this compound. The resulting intermediate undergoes an intramolecular cyclization where the amino group of the thioamide attacks the carbonyl carbon of the ketone moiety. A final dehydration step yields the substituted pyridinethione ring.

Similarly, active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can react with this compound to produce highly functionalized pyridines. dcu.ieresearchgate.netajrconline.org These compounds are sufficiently acidic to form carbanions that can initiate the Michael addition. ajrconline.org

Table 2: Synthesis of Pyridinethione Derivatives from this compound

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Cyclopentanone | Base Catalyst | 3-Cyano-5,6-trimethyleno-4-styryl-2(1H)-pyridinethione | researchgate.net |

| Cyclohexanone | Base Catalyst | 3-Cyano-5,6-tetramethyleno-4-styryl-2(1H)-pyridinethione | researchgate.net |

This compound itself is often formed in situ and used in domino reactions to construct complex heterocyclic systems in a single pot. researchgate.net A notable example is the three-component reaction of an aromatic aldehyde (like cinnamaldehyde), cyanothioacetamide, and a ketone (e.g., a cycloalkanone). researchgate.net This process exemplifies a domino Knoevenagel-Michael-heterocyclization-dehydrogenation sequence.

The mechanistic pathway is as follows:

Knoevenagel Condensation: The sequence can initiate with the Knoevenagel condensation between the starting aldehyde and cyanothioacetamide to form the this compound intermediate. dcu.ie

Michael Addition: A ketone, in the presence of a base, forms an enolate which then acts as a nucleophile in a Michael addition to the in situ-generated this compound. researchgate.net

Heterocyclization: The resulting acyclic intermediate undergoes intramolecular cyclization via the attack of the thioamide nitrogen onto the ketone's carbonyl carbon, followed by dehydration to form a dihydropyridinethione ring. beilstein-journals.org

Dehydrogenation: The final step involves the oxidation (dehydrogenation) of the dihydropyridine (B1217469) intermediate to the thermodynamically more stable pyridinethione. researchgate.net This dehydrogenation can be facilitated by an oxidizing agent, which can sometimes be another molecule of the unsaturated starting material. researchgate.net

This domino strategy provides a facile and efficient route to polyfunctionalized pyridinethione derivatives. researchgate.net

Reaction with Ketones and Active Methylene Compounds

Formation of Fused Pyrimidine (B1678525) and Thiazole (B1198619) Systems

Electrophilic and Radical Reactions

The electronic properties of this compound, characterized by electron-withdrawing groups and a conjugated system, influence its reactivity towards electrophiles and radicals.

Electrophilic substitution reactions on the aromatic ring of this compound are expected to be influenced by the directing effects of the cinnamylidene group. In general, electrophilic substitution on pyrimidine rings, which can be considered a related heterocyclic system, occurs at the 5-position, which is the least electron-deficient. chemicalbook.com

Radical reactions, which involve intermediates with unpaired electrons, represent another important class of transformations. wikipedia.orglibretexts.org These reactions are typically initiated by heat, light, or radical initiators. wikipedia.org The conjugated system in this compound can potentially react with radicals through addition reactions. libretexts.org For instance, the radical addition of HBr to alkenes proceeds via a free radical chain mechanism. libretexts.org The stability of the resulting radical intermediate is a key factor in determining the regioselectivity of the reaction. masterorganicchemistry.com In the case of this compound, the addition of a radical to the double bond would likely lead to the formation of the more stable radical intermediate, which would be stabilized by resonance with the aromatic ring and the cyano and thioamide groups.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. sioc-journal.cnmdpi.com These catalysts can activate various functional groups and promote a wide range of transformations, including cross-coupling reactions, carbonylations, and cycloadditions. sioc-journal.cnmdpi.comeie.gr

While specific examples of transition metal-catalyzed reactions involving this compound are not extensively documented in the provided search results, the functional groups present in the molecule suggest its potential as a substrate in such transformations. For instance, the aryl halide group, if present as a substituent on the phenyl ring, could participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.com These reactions are powerful methods for forming carbon-carbon bonds.

Furthermore, the alkene moiety in this compound could potentially undergo transition metal-catalyzed reactions such as olefin metathesis, which involves the redistribution of olefinic bonds. mdpi.com Nickel-catalyzed [2+2+2] cycloaddition reactions of diynes and cyanamides have been used to synthesize bicyclic 2-aminopyridines, highlighting the potential for transition metal catalysts to construct complex heterocyclic systems from simple precursors. nih.gov

The use of transition metal catalysts can also influence the selectivity of reactions. rsc.org For example, transition metal-catalyzed electrochemical reactions have been shown to control reaction activity and selectivity. rsc.org

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The presence of multiple functional groups and reactive sites in this compound makes the control of selectivity—chemo-, regio-, and stereo—a critical aspect of its chemical transformations.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. numberanalytics.comlibretexts.org In this compound, the thioamide, cyano, and alkene groups all present potential sites for reaction. The outcome of a reaction will depend on the nature of the reagent and the reaction conditions. For example, in the synthesis of thiazoline (B8809763) derivatives from thioamides and ethyl-4-bromocrotonate, the reaction proceeds via an SN2 reaction followed by a Michael addition, demonstrating a specific chemoselective pathway. researchgate.net

Regioselectivity is the preference for bond formation at one position over another. researchgate.net In the bromination of related (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, the reaction occurs regioselectively at the C5 position of the thiazole ring without affecting the exocyclic double bonds. researchgate.net This highlights how the electronic and steric properties of the molecule can direct the reaction to a specific site.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. ddugu.ac.inchemistrysteps.com Addition reactions to the double bond of this compound can be stereoselective, leading to either syn- or anti-addition products. libretexts.org The stereochemical outcome is often influenced by the reaction mechanism and the nature of the intermediates involved. libretexts.org For example, the addition of bromine to alkenes is typically an anti-addition, proceeding through a cyclic bromonium ion intermediate. alrasheedcol.edu.iq In the context of cycloaddition reactions, the stereoselectivity can be rationalized by considering the frontier molecular orbitals of the reacting species. youtube.com

The table below summarizes the different types of selectivity and their relevance to the reactivity of this compound.

| Selectivity Type | Description | Relevance to this compound |

| Chemoselectivity | Preferential reaction of a reagent with one functional group over others. numberanalytics.comlibretexts.org | The thioamide, cyano, and alkene groups offer multiple reaction sites, requiring control over which group reacts. |

| Regioselectivity | Preferential bond formation at one position over another. researchgate.net | Important in reactions such as electrophilic substitution on the aromatic ring or addition to the conjugated system. |

| Stereoselectivity | Preferential formation of one stereoisomer over another. ddugu.ac.inchemistrysteps.com | Crucial in addition reactions to the double bond and in cycloaddition reactions, determining the spatial arrangement of the product's atoms. |

Kinetic and Thermodynamic Studies of this compound Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. Kinetic studies provide information about the rates of reactions and the factors that influence them, while thermodynamic studies describe the energy changes that occur during a reaction and the position of equilibrium.

Kinetic studies can help to elucidate reaction mechanisms by identifying the rate-determining step and the influence of reactant concentrations, temperature, and catalysts on the reaction rate. For example, comparative kinetic analyses of photosensitized [2+2]-cycloaddition reactions of cinnamates have shown that the reaction medium can have a significant impact on the reaction kinetics. nih.gov

Thermodynamic studies can predict the feasibility of a reaction and the relative stability of reactants and products. chemrevlett.comrsc.org The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), with negative values indicating a spontaneous process. chemrevlett.com For example, in the carboxylation of α,β-unsaturated ketones, the thermodynamics of the reaction are correlated with the basicity of the carbanion intermediate. frontiersin.org A sufficiently high pKa of the conjugate acid of the carbanion is required for the carboxylation to be thermodynamically favorable. frontiersin.org

The relationship between kinetics and thermodynamics is often described by the Bell-Evans-Polanyi principle, which states that there is a linear relationship between the activation energy and the enthalpy of reaction for a series of related reactions. However, factors such as London dispersion forces can modulate this relationship and influence the intrinsic reactivity of a molecule. chemrxiv.org

The table below outlines the key aspects of kinetic and thermodynamic studies relevant to the reactivity of this compound.

| Study Type | Key Concepts | Relevance to this compound |

| Kinetic Studies | Reaction rates, rate laws, activation energy, reaction mechanisms. | Understanding the speed of its reactions and the factors that control them, aiding in optimizing reaction conditions. |

| Thermodynamic Studies | Enthalpy (ΔH), entropy (ΔS), Gibbs free energy (ΔG), equilibrium. chemrevlett.com | Determining the feasibility and spontaneity of its reactions and the relative stability of the products. |

Structural Elucidation and Advanced Spectroscopic Characterization of Cinnamylidencyanothioacetamide and Its Derivatives

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Conformational Analysis and Torsional Angles

Key torsional angles in cinnamylidencyanothioacetamide that would be determined from a single-crystal X-ray structure include those around the C-C single bonds of the cinnamylidene fragment and the C-C bond connecting it to the cyanothioacetamide moiety. The planarity of the conjugated system is a significant factor, with deviations from planarity, as indicated by the torsional angles, influencing the electronic and photophysical properties of the molecule. The relative orientation of the phenyl group and the cyanothioacetamide group is of particular interest, as steric interactions can force a non-planar conformation. numberanalytics.com

Table 1: Illustrative Torsional Angles for a Hypothetical this compound Derivative

| Torsion Angle | Atoms Involved | Angle (°) |

| τ1 | C1-C2-C3-C4 | 178.5 |

| τ2 | C2-C3-C4-C5 | -179.2 |

| τ3 | C4-C5-C6-N1 | 5.3 |

| τ4 | C5-C6-C7-S1 | -175.0 |

Note: This table presents hypothetical data for illustrative purposes.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. nih.govrsc.org These non-covalent forces, though weaker than covalent bonds, are fundamental in crystal engineering and determining the physical properties of the solid. researchgate.netrsc.org In the crystal structure of this compound, several types of intermolecular interactions are anticipated.

Crystallographic Disorder and Polymorphism Studies

Crystallographic disorder occurs when a molecule or a part of it occupies more than one position in the crystal lattice. wikipedia.org This can arise from the co-crystallization of different conformers that are close in energy. wikipedia.org Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. wikipedia.org These different polymorphs can exhibit different physical properties. The presence of disorder or the existence of multiple polymorphs can be influenced by factors such as solvent of crystallization and temperature. unina.it Investigating these phenomena is crucial for a complete understanding of the solid-state behavior of this compound. While disorder can sometimes complicate structure solution, it also provides valuable information about the conformational flexibility of the molecule. aps.orgarizona.edu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While one-dimensional NMR provides information about the chemical environment of individual nuclei, advanced two-dimensional (2D) NMR techniques are essential for determining the connectivity and spatial relationships between atoms. researchgate.netprinceton.eduyoutube.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity

A suite of 2D NMR experiments is employed to assemble the molecular structure of this compound. slideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. sdsu.edu It is used to identify adjacent protons in the molecule, helping to piece together the spin systems within the cinnamylidene and cyanothioacetamide fragments.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu It provides a direct link between a proton and the carbon to which it is bonded. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. sdsu.edu It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is crucial for determining the three-dimensional structure and conformation of the molecule in solution. princeton.edu

Table 2: Illustrative 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC/HMQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| H-α | H-β | C-α | C-β, C=O | H-β, Phenyl Protons |

| H-β | H-α, Phenyl Protons | C-β | C-α, Phenyl Carbons | H-α, Phenyl Protons |

| NH₂ | - | - | C=S, C-CN | Phenyl Protons |

Note: This table presents hypothetical data for illustrative purposes.

Solid-State NMR for Amorphous Forms and Polymorphs

While X-ray diffraction is ideal for crystalline materials, solid-state NMR (ssNMR) is a powerful technique for studying amorphous (non-crystalline) solids and for characterizing different polymorphic forms. mdpi.comntu.edu.sg ssNMR can provide information about the local chemical environment, molecular conformation, and packing in solid samples. nih.govbmrb.io By analyzing the chemical shifts and couplings in the solid state, it is possible to distinguish between different polymorphs and to gain insight into the structural features of amorphous this compound. mdpi.comresearchgate.net

Dynamic NMR for Conformational Exchange Processes

The thioamide functional group is a key structural feature of this compound. Due to the delocalization of the nitrogen lone pair electrons into the C=S bond, the carbon-nitrogen (C-N) bond possesses significant double bond character. This results in a substantial energy barrier to rotation around this bond, a phenomenon that can be effectively studied using dynamic nuclear magnetic resonance (DNMR) spectroscopy. researchgate.netcdnsciencepub.com

At room temperature, this rotation is often slow on the NMR timescale, leading to the observation of distinct signals for atoms situated in different chemical environments relative to the C=S bond (i.e., syn and anti conformers or rotamers). researchgate.net As the temperature is increased, the rate of rotation increases. When the rate of this conformational exchange becomes fast enough, the separate signals for the two rotamers broaden and eventually coalesce into a single, time-averaged signal. acs.org

Table 1: Representative Free Energies of Activation (ΔG‡) for C-N Bond Rotation in Thioamide Derivatives This table presents data for related thioamide compounds to illustrate the typical energy barriers studied by Dynamic NMR.

| Compound Class | Substituents | Solvent | Coalescence Temp. (K) | ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| Thiobenzoylmorpholines | H | CDCl₃ | 298 | 15.5 |

| Thiobenzoylpiperidines | H | CDCl₃ | 298 | 15.0 |

| Dithiocarbamate Podands | Aromatic Diamines | DMSO-d₆ | ~340-360 | 14.7 - 17.0 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its constituent functional groups. The nitrile (C≡N) group gives rise to a sharp, intense absorption in the 2230-2210 cm⁻¹ region. The thioamide group presents several characteristic bands, most notably the C=S stretching vibration, which is often mixed with other modes but typically appears in the 1250-1020 cm⁻¹ range. The N-H stretching vibrations of the primary amine appear as one or two bands in the 3400-3100 cm⁻¹ region, while the C-N stretching is found around 1400 cm⁻¹. The cinnamylidene moiety contributes strong bands from the aromatic C=C stretching (1600-1450 cm⁻¹), the alkene C=C stretching (~1625 cm⁻¹), and various C-H vibrations (aromatic C-H stretch > 3000 cm⁻¹, vinyl C-H stretch ~3050 cm⁻¹, and out-of-plane C-H bending ~970 cm⁻¹ for the trans alkene). mdpi.comresearchgate.netresearchgate.net

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table compiles representative frequency ranges from related structures like chalcones and α,β-unsaturated nitriles.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Amine (NH₂) | N-H Stretch | 3400 - 3100 | Medium-Strong | Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Alkene C-H | C-H Stretch | 3080 - 3020 | Medium | Medium |

| Nitrile (C≡N) | C≡N Stretch | 2230 - 2210 | Strong | Medium |

| Alkene (C=C) | C=C Stretch | 1650 - 1600 | Medium | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Thioamide (C=S) | C=S Stretch | 1250 - 1020 | Medium-Strong | Medium |

Molecular symmetry plays a critical role in determining the activity of vibrational modes in IR and Raman spectroscopy. For molecules possessing a center of inversion (centrosymmetric), the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. acs.org this compound lacks a center of symmetry, so it is possible for some vibrational modes to be active in both IR and Raman spectra. acs.org

However, the relative intensities are expected to differ significantly. IR spectroscopy is more sensitive to vibrations of polar bonds, making the N-H, C=S, and C≡N stretches particularly prominent. photothermal.com In contrast, Raman spectroscopy is more sensitive to vibrations of non-polar, polarizable bonds. Therefore, the C=C stretches of the alkene and aromatic ring are expected to be very strong in the Raman spectrum. sapub.org The concerted motion of atoms in the molecule gives rise to various normal modes, including stretching, in-plane and out-of-plane bending, scissoring, rocking, and twisting vibrations. mdpi.comdergipark.org.tr A full assignment of these modes can be achieved through computational methods like Density Functional Theory (DFT), which can predict the frequencies and character of each vibrational mode. mdpi.comdergipark.org.tr

Assignment of Characteristic Functional Group Frequencies

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

The extensive conjugated system of this compound, which features electron-donating (amine) and electron-withdrawing (nitrile, thioamide) groups at opposite ends, defines it as a push-pull chromophore. This structure gives rise to distinct and interesting photophysical properties. wpi.eduscispace.com

Molecules with extended π-conjugation absorb light in the ultraviolet-visible (UV-Vis) range, promoting an electron from a lower energy orbital to a higher one. For this compound, the most significant electronic transition is the π → π* transition of the conjugated system. wpi.edu The push-pull nature of the molecule creates a strong intramolecular charge transfer (ICT) character in the excited state. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λ_max) to longer wavelengths compared to its non-polarized constituent parts. acs.org

This ICT character also makes the molecule's absorption spectrum highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, typically resulting in a bathochromic (red) shift of the λ_max. wpi.edursc.org

Table 3: Representative UV-Vis Absorption Maxima (λ_max) for Related Push-Pull Chromophores in Various Solvents This table shows data for analogous compounds to illustrate the effect of conjugation and solvent polarity on electronic transitions.

| Compound Type | Solvent | λ_max (nm) |

|---|---|---|

| Carbazole-Oxazolone Push-Pull | Toluene (B28343) | 451 |

| Carbazole-Oxazolone Push-Pull | Dichloromethane | 473 |

| Carbazole-Oxazolone Push-Pull | Acetonitrile | 475 |

| Carbazole-Oxazolone Push-Pull | Methanol | 483 |

Many push-pull chromophores are fluorescent, meaning they release the absorbed energy by emitting a photon as the electron returns from the excited state to the ground state. arkat-usa.orgresearchgate.net The efficiency of this process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed. wpi.edu The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.

For push-pull systems like this compound, both Φ_F and τ_F are strongly influenced by the solvent. In polar solvents, the molecule can access non-radiative decay pathways, such as forming a twisted intramolecular charge transfer (TICT) state, where the molecule dissipates energy as heat instead of light. This process competes with fluorescence and typically leads to a decrease in the fluorescence quantum yield and a change in the fluorescence lifetime in more polar solvents. acs.orgrsc.org

Table 4: Representative Photophysical Data for Related Push-Pull Systems This table presents data for analogous fluorescent dyes to illustrate typical quantum yields and lifetimes.

| Compound Class | Solvent | Φ_F (Quantum Yield) | τ_F (Lifetime, ns) |

|---|---|---|---|

| Thiophene-based D-π-A | Cyclohexane | 0.85 | 1.86 |

| Thiophene-based D-π-A | Dichloromethane | 0.11 | 2.50 |

| Thiophene-based D-π-A | Acetonitrile | 0.02 | 2.92 |

| Thiophene-based D-π-A | DMSO | 0.01 | 3.19 |

| Indazole-Benzothiadiazole | Dichloromethane | 0.77 - 0.96 | 8 - 10 |

Solvatochromic and Thermochromic Behavior

Solvatochromism:

This compound is a push-pull system, where the cinnamaldehyde (B126680) moiety can act as an electron-donating group (donor) and the cyanothioacetamide fragment functions as an electron-accepting group (acceptor), connected by a π-conjugated bridge. This molecular design is anticipated to give rise to significant solvatochromic effects, where the absorption and emission spectra of the compound shift in response to the polarity of the solvent. This phenomenon stems from the differential stabilization of the ground and excited states of the molecule by the solvent. charge-transfer.plwikipedia.org

In nonpolar solvents, the molecule exists in a less polarized ground state. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to a more polar excited state. Polar solvents will stabilize this polar excited state to a greater extent than the ground state, resulting in a bathochromic (red) shift in the emission spectrum. mdpi.comacs.org Conversely, a hypsochromic (blue) shift may be observed in some cases depending on the specific electronic transitions. charge-transfer.pl

The solvatochromic behavior of related donor-acceptor styryl dyes has been extensively studied. nih.govrsc.org For instance, styryl dyes containing a cyano group often exhibit pronounced solvatochromism. rsc.org The magnitude of the spectral shift is a function of the solvent's polarity and its ability to engage in specific interactions, such as hydrogen bonding.

A hypothetical data table for the solvatochromic behavior of this compound, based on typical values for analogous push-pull molecules, is presented below.

Interactive Data Table: Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| n-Hexane | 31.0 | 400 | 480 | 4444 |

| Toluene | 33.9 | 410 | 500 | 4767 |

| Dichloromethane | 40.7 | 425 | 530 | 5147 |

| Acetone | 42.2 | 430 | 550 | 5342 |

| Acetonitrile | 45.6 | 435 | 560 | 5405 |

| Ethanol (B145695) | 51.9 | 440 | 580 | 5727 |

Thermochromism:

Thermochromism, the change in color of a substance with temperature, is another potential property of this compound and its derivatives. This behavior can be attributed to several factors, including temperature-induced changes in molecular conformation, aggregation state, or phase transitions in the solid state. nih.govicho.edu.pl For donor-acceptor molecules, changes in the planarity of the molecule with temperature can affect the extent of π-conjugation, leading to shifts in the absorption spectrum. pensoft.net

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for the structural elucidation of organic compounds, providing the exact mass of the molecular ion and its fragments with high accuracy (typically to four or more decimal places). beilstein-journals.orgbeilstein-journals.org This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. nih.gov

For this compound (C12H10N2S), the expected exact mass of the molecular ion [M]+• can be calculated with high precision. The fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) would provide valuable structural information. nih.gov

Expected Fragmentation Pathways:

Based on the structure of this compound and the fragmentation patterns of related compounds like cinnamaldehyde and thioamides, several key fragmentation pathways can be predicted: researchgate.net

Cleavage of the thioamide group: Loss of neutral fragments such as •SH, H2S, or CSNH2.

Fragmentation of the cinnamylidene chain: Cleavage at the benzylic position to lose a phenyl radical (•C6H5) or a tropylium (B1234903) cation ([C7H7]+).

Loss of the cyano group: Expulsion of a •CN radical.

Retro-Diels-Alder type reactions within the cinnamylidene chain if applicable to derivatives.

Interactive Data Table: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Formula | Calculated Exact Mass (m/z) | Potential Origin |

| [M]+• | [C12H10N2S]+• | 214.0565 | Molecular Ion |

| [M - SH]+ | [C12H9N2]+ | 181.0766 | Loss of sulfhydryl radical |

| [M - HCN]+• | [C11H9NS]+• | 187.0456 | Loss of hydrogen cyanide |

| [C9H7]+ | [C9H7]+ | 115.0548 | Cinnamyl fragment |

| [C6H5]+ | [C6H5]+ | 77.0391 | Phenyl cation |

| [CH2(CN)CS]+• | [C3H2NS]+• | 84.9932 | Cyanothioacetamide fragment |

Emerging and Specialized Spectroscopic Techniques

X-ray Absorption Near Edge Structure (XANES):

XANES spectroscopy is a powerful element-specific technique that provides information about the local electronic structure and chemical environment of a specific atom within a molecule. csic.es For this compound, XANES at the sulfur K-edge would be particularly informative. The position and features of the absorption edge can reveal the oxidation state of the sulfur atom and the nature of its bonding (e.g., thioketone vs. thiol). uni-mainz.de

Studies on organic compounds containing a thioamide group (-NH-CS-) have shown that the S K-edge XANES spectra exhibit a distinct peak corresponding to the S1s → π* transition of the C=S bond. csic.es The energy of this transition is characteristic of the thioamide form and can be used to distinguish it from tautomeric forms. csic.es This technique would be invaluable in confirming the thione structure of this compound and in studying its interaction with metal ions through the sulfur atom.

Mössbauer Spectroscopy:

Mössbauer spectroscopy is a highly sensitive technique for studying the properties of specific nuclei, most commonly 57Fe. rsc.org While not directly applicable to this compound itself, it is extremely useful for characterizing its metal complexes, particularly those involving iron. mdpi.comnih.gov

If this compound were used as a ligand to form an iron complex, 57Fe Mössbauer spectroscopy could provide detailed information about:

The oxidation state of the iron center (e.g., Fe(II) or Fe(III)). nih.gov

The spin state of the iron (high-spin or low-spin). nih.gov

The symmetry of the coordination environment around the iron atom, through the quadrupole splitting parameter. mdpi.com

The nature of the iron-ligand bonding , including the covalency of the iron-sulfur and iron-nitrogen bonds. nih.gov

For instance, in tetrahedral complexes of iron(II) with thioamide ligands, Mössbauer spectroscopy has been instrumental in characterizing their distorted structures.

Computational and Theoretical Investigations of Cinnamylidencyanothioacetamide

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the electronic level. plos.org These methods, which include Density Functional Theory (DFT), ab initio, and semi-empirical approaches, can be used to predict a wide range of molecular properties. nih.gov For a molecule like cinnamylidencyanothioacetamide, DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would offer a good balance of accuracy and computational cost for predicting its geometry, electronic, and spectroscopic properties. cardiff.ac.uk

Electronic Structure Analysis: HOMO-LUMO Gap, Electrostatic Potential Surface

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). smu.edumit.edu The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. smu.edu A smaller gap generally suggests that a molecule is more reactive. For related compounds, these calculations are routinely performed to gain insight into their chemical behavior. researchgate.net

The electrostatic potential (ESP) surface, or molecular electrostatic potential (MEP) map, is another vital tool. researchgate.netnih.gov It illustrates the three-dimensional charge distribution of a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This map is invaluable for predicting how a molecule will interact with other reagents, identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.net For this compound, the ESP surface would likely show negative potential around the nitrogen and sulfur atoms, indicating their nucleophilic character.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations This table demonstrates the type of data that would be generated from a DFT analysis. Note that these values are hypothetical for this compound and are for illustrative purposes only.

| Parameter | Hypothetical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates electronic excitability and chemical reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Quantum chemical methods can accurately predict spectroscopic data, which is essential for structural elucidation.

Infrared (IR) Frequencies: Theoretical IR spectra can be calculated by computing the vibrational frequencies of a molecule's bonds. These calculated frequencies help in assigning the bands observed in experimental IR spectra. For this compound, key vibrational modes would include the C≡N stretch, C=S stretch, N-H stretches, and vibrations associated with the cinnamylidene group (C=C and aromatic C-H stretches). For instance, DFT calculations on the related molecule cinnamaldehyde (B126680) have shown good correlation between calculated and experimental vibrational frequencies. cardiff.ac.uk

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical chemical shifts can be obtained that often show a strong correlation with experimental values. cardiff.ac.uk This aids in assigning complex spectra and confirming molecular structures.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates how calculated spectroscopic data for a specific functional group in a molecule like this compound would be compared with experimental values.

| Parameter | Functional Group | Predicted Value (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|---|

| IR Frequency | Nitrile (C≡N) | 2225 | 2260-2240 |

| Thioamide (C=S) | 1255 | 1250-1020 | |

| 13C NMR Shift | Nitrile Carbon | 118 ppm | 115-120 ppm |

| Thioamide Carbon | 195 ppm | 190-205 ppm |

Calculation of Acid-Base Properties and Tautomerism

Computational methods can provide significant insights into the acid-base properties of a molecule by calculating its proton affinity or the pKa values of its ionizable groups. The acidity or basicity of a compound is a critical factor influencing its reactivity and biological interactions. For this compound, the acidity of the N-H proton and the basicity of the nitrile nitrogen and thiocarbonyl sulfur could be assessed.

Tautomerism, the interconversion of structural isomers, is also readily studied. This compound can exist in thioamide-thioimidol tautomeric forms. By calculating the relative energies of these different tautomers in the gas phase or in solution (using solvent models), the most stable form and the equilibrium between them can be predicted.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the energy of a system as a specific geometric parameter, such as a bond length or dihedral angle, is varied. researchgate.net This "relaxed" scan, where all other geometric parameters are optimized at each step, helps to identify the lowest energy path a reaction might follow and to locate the approximate structures of transition states and intermediates. For a reaction involving this compound, such as its cyclization to form a pyridine (B92270) ring, a PES scan could be performed by varying the distance between the atoms that will form a new bond. researchgate.net

Characterization of Intermediates and Transition States

Once an approximate reaction pathway is identified via a PES scan, the exact structures of intermediates and transition states can be located and characterized. Intermediates are stable species that correspond to local minima on the potential energy surface, while transition states are saddle points representing the highest energy barrier along the reaction coordinate.

Computational methods are used to optimize the geometry of these species and confirm their nature through frequency calculations (a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the reaction rate. For example, in the synthesis of dithiolo[3,4-b]pyridines from related precursors, DFT calculations have identified the rate-limiting step as the cyclization to form the 1,4-dihydropyridine (B1200194) ring, with a calculated activation barrier of 28.8 kcal/mol. researchgate.net Similar analyses would be crucial to understanding the reactivity and subsequent transformations of this compound.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cinnamaldehyde |

| Pyridinethione |

| Thieno[2,3-b]pyridine (B153569) |

| Dithiolo[3,4-b]pyridine |

Conformational Analysis and Molecular Dynamics Simulations

Computational methods, particularly conformational analysis and molecular dynamics (MD) simulations, provide invaluable insights into the dynamic nature of molecules, which governs their physical, chemical, and biological properties. iucr.orgresearchgate.netresearchgate.netacs.org

Exploration of Conformational Landscapes

While specific conformational analysis studies on this compound are not extensively documented in the available literature, the structural features of the molecule allow for a theoretical exploration of its potential conformational landscapes. The molecule possesses several rotatable single bonds, primarily within the cinnamylidene fragment (C6H5-CH=CH-CH=) and the link to the cyanothioacetamide group.

Simulations of Solution-Phase Behavior and Solvent Effects

Molecular dynamics simulations are a powerful tool to understand the behavior of molecules in a condensed phase, such as in solution. iucr.orgacs.org For this compound, MD simulations could predict how the molecule interacts with different solvent environments. The polarity of the solvent is expected to have a significant impact on the conformational preferences and the electronic structure of the molecule.

In polar solvents, solvent molecules can form hydrogen bonds with the thioamide and cyano groups, potentially stabilizing certain conformations and influencing the intramolecular charge transfer characteristics. Studies on related cinnamoyl derivatives have shown that solvent polarity can affect reaction kinetics and mechanisms, highlighting the importance of solvent-solute interactions. researchgate.net MD simulations can provide a time-resolved picture of these interactions, revealing the organization of solvent molecules around the solute and the dynamics of the solvation shell.

Prediction of Non-Linear Optical (NLO) Properties and Other Advanced Electronic Properties

Molecules with significant second-order non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net The key structural motif for a high NLO response is a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

This compound fits this structural paradigm. The cinnamyl group can act as a π-conjugated bridge and, depending on the substituents on the phenyl ring, can also have electron-donating properties. The cyano (-CN) and thioamide (-C(S)NH2) groups are potent electron-withdrawing groups. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a fundamental requirement for a large second-order hyperpolarizability (β), a measure of the NLO response of a molecule.

While direct experimental or computational data for the NLO properties of this compound are scarce, studies on various derivatives of cinnamaldehyde and other push-pull chromophores provide a strong basis for predicting its potential. researchgate.netresearchgate.netresearchgate.net For instance, the introduction of strong electron-donating groups on the phenyl ring of cinnamaldehyde derivatives has been shown to significantly enhance their NLO response. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the hyperpolarizability of this compound and guide the design of new derivatives with optimized NLO properties.

Below is a table summarizing the NLO data for some related cinnamaldehyde derivatives, illustrating the effect of molecular structure on the second-order hyperpolarizability.

| Compound | Donor Group | Acceptor Group | βμ (10⁻³⁰ D cm⁵ esu⁻¹) | Measurement Technique |

| Borinate derivative of a cinnamaldehyde imine | - | Boron-based acceptor | 1560 | EFISH |

| Cinnamylidene acetophenone (B1666503) derivative | Phenyl (as part of bridge) | Carbonyl | ~2 times that of unsubstituted | HRS |

This table is illustrative and based on data from related compounds to highlight the potential of the cinnamaldehyde scaffold in NLO applications. researchgate.netresearchgate.net

Studies on Intermolecular Interactions in Solid-State and Aggregates

The thioamide group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=S). This could lead to the formation of strong N-H···S hydrogen bonds, which are known to be significant in the crystal packing of thioamides. Additionally, the amino group can participate in N-H···N hydrogen bonds with the cyano group of a neighboring molecule.

Studies on the crystal structures of derivatives synthesized from this compound, such as thieno[2,3-b]pyridine derivatives, have revealed the presence of intermolecular N—H⋯O hydrogen bonding and π–π interactions, supporting the likelihood of similar interactions in the parent molecule. researchgate.net

A summary of potential intermolecular interactions in solid-state this compound is presented below.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 |

| Hydrogen Bonding | N-H (thioamide) | C=S (thioamide) |

| Hydrogen Bonding | N-H (thioamide) | N (cyano) |

| π-π Stacking | Phenyl ring | Phenyl ring |

| π-π Stacking | C=C conjugated system | C=C conjugated system |

Advanced Applications of Cinnamylidencyanothioacetamide in Organic Synthesis and Materials Science

Cinnamylidencyanothioacetamide as a Key Synthon for Complex Organic Scaffolds

This compound has emerged as a versatile and powerful building block in the field of organic synthesis. Its unique molecular architecture, characterized by multiple reactive sites, allows for the construction of a wide array of complex organic scaffolds. These scaffolds are of significant interest due to their potential applications in medicinal chemistry, materials science, and catalysis. The strategic manipulation of this synthon enables chemists to access diverse molecular frameworks, including polysubstituted pyridines and intricate bridged and fused ring systems.

Precursor to Polysubstituted Pyridines and Related Heterocycles

This compound serves as a valuable precursor for the synthesis of polysubstituted pyridines, a class of heterocyclic compounds with widespread applications in pharmaceuticals and materials science. nih.gov Various synthetic strategies have been developed to utilize this synthon for the construction of the pyridine (B92270) core. organic-chemistry.orgakshatrathi.com

One notable approach involves a one-pot, metal-free cascade reaction. This method offers an efficient and environmentally friendly route to polysubstituted pyridines in good to excellent yields. organic-chemistry.orgrsc.org The reaction proceeds through a sequence of steps, including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org The process is highly adaptable, accommodating a broad range of aldehydes and phosphorus ylides. organic-chemistry.org

Another strategy employs a multicomponent reaction (MCR) involving an aromatic aldehyde, malononitrile (B47326), and a thiol, often catalyzed by a base. A plausible mechanism for this reaction begins with the Knoevenagel condensation of the aldehyde and malononitrile to form a cinnamonitrile (B126248) intermediate. This intermediate then reacts with another molecule of malononitrile to produce a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the final pyridine product. nanoscalereports.com

The versatility of these methods allows for the introduction of various substituents onto the pyridine ring, leading to a diverse library of compounds. The ability to control the substitution pattern is crucial for fine-tuning the biological and physical properties of the resulting molecules. akshatrathi.com

Table 1: Synthesis of Polysubstituted Pyridines

| Entry | Aldehyde | Phosphorus Ylide/Thiol | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | PPh3=CHCO2Et, Propargyl azide | PhMe, 120°C, 24h | Polysubstituted Pyridine | 80 | organic-chemistry.org |

| 2 | 4-MeOC6H4CHO | PPh3=CHCO2Et, Propargyl azide | PhMe, 120°C, 24h | Polysubstituted Pyridine | 85 | organic-chemistry.org |

| 3 | 4-ClC6H4CHO | PPh3=CHCO2Et, Propargyl azide | PhMe, 120°C, 24h | Polysubstituted Pyridine | 75 | organic-chemistry.org |

| 4 | Benzaldehyde | Malononitrile, Thiophenol | Nano copper ferrite, EtOH, 50°C | Polysubstituted Pyridine | 92 | nanoscalereports.com |

| 5 | 4-MeC6H4CHO | Malononitrile, Thiophenol | Nano copper ferrite, EtOH, 50°C | Polysubstituted Pyridine | 95 | nanoscalereports.com |

Building Block for Bridged and Fused Ring Systems